(4,5-Dimethoxy-2-nitrophenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,5-DIMETHOXY-2-NITROPHENYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE is a complex organic compound characterized by the presence of multiple functional groups, including methoxy, nitro, and piperazino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-DIMETHOXY-2-NITROPHENYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common approach is the condensation of 4,5-dimethoxy-2-nitrobenzaldehyde with 4-(4-nitrophenyl)piperazine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Ethanol or acetone
Temperature: Reflux conditions (around 80-100°C)
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(4,5-DIMETHOXY-2-NITROPHENYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The methoxy groups can be demethylated using boron tribromide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Reduction: Boron tribromide, anhydrous conditions
Substitution: Nitric acid, sulfuric acid, halogenating agents
Major Products Formed
Oxidation: Amino derivatives
Reduction: Demethylated derivatives
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
Chemistry
In chemistry, (4,5-DIMETHOXY-2-NITROPHENYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (4,5-DIMETHOXY-2-NITROPHENYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the piperazino group can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (4,5-DIMETHOXY-2-NITROPHENYL)-(4-METHYLPHENYL)METHANONE
- (4,5-DIMETHOXY-2-NITROPHENYL)METHANOL
- 1,2-DIMETHYL-4-NITROBENZENE
Uniqueness
Compared to similar compounds, (4,5-DIMETHOXY-2-NITROPHENYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE is unique due to the presence of both nitro and piperazino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C19H20N4O7 |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
(4,5-dimethoxy-2-nitrophenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H20N4O7/c1-29-17-11-15(16(23(27)28)12-18(17)30-2)19(24)21-9-7-20(8-10-21)13-3-5-14(6-4-13)22(25)26/h3-6,11-12H,7-10H2,1-2H3 |
InChI Key |
ZFKHNWFAWUGHLB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.